molecular formula C34H28FeP2-6 B1245724 Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;iron

Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;iron

Cat. No.: B1245724
M. Wt: 554.4 g/mol
InChI Key: MJQCCMQVORRQLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-bis(diphenylphosphanyl)ferrocene is a member of ferrocenes. It derives from a hydride of a ferrocene.

Scientific Research Applications

Asymmetric Catalysis

Chiral ferrocene derivatives, including those with cyclopenta-dienyl(diphenyl)phosphane and cyclopentyl(diphenyl)phosphane ligands, are crucial in asymmetric catalysis for transition metal-catalyzed reactions. These compounds serve as hetero-bidentate phosphane ligands, combining phosphorus with other donor atoms to create further asymmetry around the metal center, enhancing stereoinduction in catalytic processes. Such ligands are particularly effective in asymmetric catalysis, offering alternatives to homo-bidentate ligands due to their unique coordination properties and the resulting catalytic opportunities (Š. Tomá et al., 2014).

Organic Light Emitting Diodes (OLEDs)

Transition-metal-based phosphors, including those with cyclopentadienyl rings, are pivotal in OLED technology. The cyclometalating chelates in these compounds facilitate high emission in both fluid and solid states at room temperature. Adjusting ligand-centered pi-pi* electronic transitions allows for tuning emission wavelengths across the visible spectrum. These materials' photophysical properties vary systematically with chelate or metal characteristics, making them highly desirable for phosphorescent displays and illumination devices (Y. Chi & P. Chou, 2010).

Environmental Remediation

In the context of environmental remediation, the degradation of persistent pollutants like polybrominated diphenyl ethers (PBDEs) in water matrices is a significant application area. Technologies such as photolysis, zerovalent iron, and TiO2 photocatalysis have been investigated for PBDE degradation, with oxidative degradation by TiO2 showing promise due to its effectiveness in achieving higher debromination and mineralization degrees, thus preventing the formation of lower brominated congeners and promoting aromatic core cracking (Mónica S. F. Santos et al., 2016).

Properties

Molecular Formula

C34H28FeP2-6

Molecular Weight

554.4 g/mol

IUPAC Name

cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;iron

InChI

InChI=1S/2C17H14P.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2*1-14H;/q-5;-1;

InChI Key

MJQCCMQVORRQLH-UHFFFAOYSA-N

SMILES

[CH-]1[CH-][CH-][C-]([CH-]1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe]

Canonical SMILES

[CH-]1[CH-][CH-][C-]([CH-]1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;iron
Reactant of Route 2
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;iron
Reactant of Route 3
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;iron
Reactant of Route 4
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;iron
Reactant of Route 5
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;iron
Reactant of Route 6
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphane;iron

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